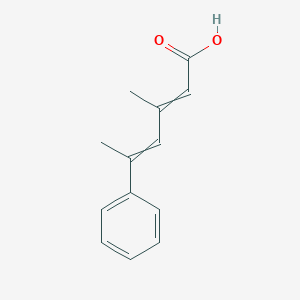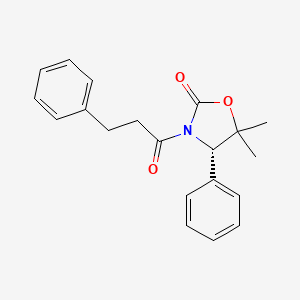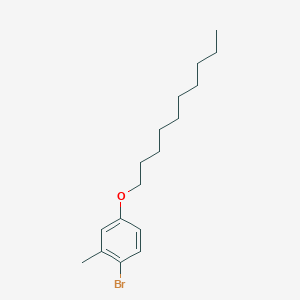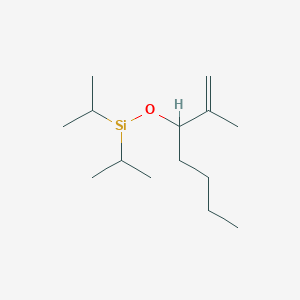
CID 78061225
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 78061225” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which contributes to its distinct chemical behavior and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of the compound “CID 78061225” involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic routes typically include:
Initial Reactant Preparation: The starting materials are prepared and purified to remove any impurities that could interfere with the reaction.
Reaction Conditions: The reaction is carried out under specific conditions, such as temperature, pressure, and pH, to optimize the yield and purity of the compound.
Catalysts and Reagents: Various catalysts and reagents are used to facilitate the reaction and drive it to completion. These may include acids, bases, and other chemical agents that promote the desired chemical transformations.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves:
Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant volumes of reactants and products.
Process Optimization: The reaction conditions are optimized to maximize yield and minimize waste. This includes fine-tuning parameters such as temperature, pressure, and reaction time.
Purification and Isolation: The final product is purified using techniques such as distillation, crystallization, or chromatography to ensure it meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “CID 78061225” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may have distinct chemical properties.
Reduction: Reduction reactions can convert the compound to a lower oxidation state, altering its reactivity and interactions.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
The reactions involving “this compound” typically use common reagents such as:
Oxidizing Agents: These include substances like potassium permanganate or hydrogen peroxide that facilitate oxidation reactions.
Reducing Agents: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution Reagents: These may include halogens, alkylating agents, or other nucleophiles that promote substitution reactions.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives that have unique chemical and physical properties.
Applications De Recherche Scientifique
The compound “CID 78061225” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of other chemical compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: The compound is utilized in various industrial processes, such as the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism by which “CID 78061225” exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, modulating their activity and function.
Pathways Involved: The interactions of the compound with its targets can influence various biochemical pathways, leading to changes in cellular processes and responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to “CID 78061225” include those with related molecular structures or functional groups. These may include:
Analogous Compounds: Chemical entities that share a similar core structure but differ in specific substituents or functional groups.
Derivatives: Compounds that are derived from “this compound” through chemical modifications.
Uniqueness
The uniqueness of “this compound” lies in its specific molecular structure and the resulting chemical properties. This compound may exhibit distinct reactivity, stability, or biological activity compared to its analogs and derivatives, making it a valuable subject of study in various scientific fields.
Propriétés
Formule moléculaire |
C14H29OSi |
|---|---|
Poids moléculaire |
241.46 g/mol |
InChI |
InChI=1S/C14H29OSi/c1-8-9-10-14(11(2)3)15-16(12(4)5)13(6)7/h12-14H,2,8-10H2,1,3-7H3 |
Clé InChI |
ADHLEOLXVIJXJW-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(=C)C)O[Si](C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



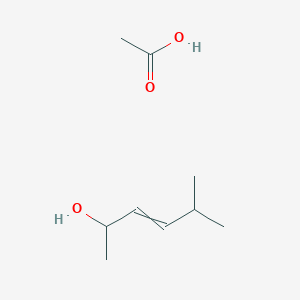
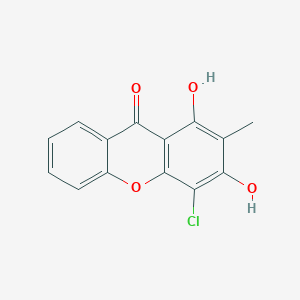
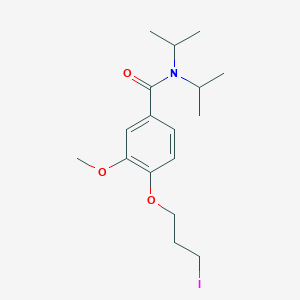
![2-Butynoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, 1-methylethyl ester](/img/structure/B12552099.png)

![N-Ethenyl-N-[(oxiran-2-yl)methoxy]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12552108.png)
![4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]-](/img/structure/B12552115.png)
![3-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-en-1-ol](/img/structure/B12552119.png)
![4-[(4-Hydroxyphenyl)ethynyl]benzonitrile](/img/structure/B12552134.png)
![3-Pyridinecarboxaldehyde, 2,6-dichloro-4-[(phenylsulfonyl)methyl]-](/img/structure/B12552137.png)
